Flunarizine can be synthesized through a Fe-catalyzed reaction involving 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-ene-1-yl]piperazine and phenylmagnesium halide. [] This method utilizes an aprotic solvent, an inert gas atmosphere, and the presence of an iron salt as a catalyst. [] A key intermediate in this synthesis is 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-ene-1-yl]piperazine, which is obtained by reacting 1-[bis(4-fluorophenyl)methyl]piperazine with commercially available (E)-1,3-dichloropropene. [] This synthesis route offers advantages such as a high yield of flunarizine (up to 89%), reduced production costs, and reduced catalyst toxicity. []
Flunarizine features a central piperazine ring substituted at positions 1 and 4. [, ] The substituent at position 1 is a bis(4-fluorophenyl)methyl group, while the substituent at position 4 is a (2E)-3-phenylprop-2-en-1-yl group. [, ] Structural studies of flunarizine salts reveal that the piperazine ring adopts a chair conformation. [, ] The dihedral angle between the two 4-fluorophenyl rings in flunarizine varies depending on the specific salt form. [, ] In flunarizinium isonicotinate, the dihedral angle is 81.9(1)°, while in flunarizinium hydrogen maleate, it is 68.2(2)°. [, ]
Flunarizine acts as a calcium antagonist, primarily targeting L-type voltage-gated calcium channels. [, ] This mechanism contributes to its ability to inhibit the influx of calcium ions into cells, particularly smooth muscle cells in blood vessels. [] By reducing intracellular calcium levels, flunarizine exerts a vasodilatory effect and modulates neuronal excitability. []
Flunarizine has been primarily investigated for its potential therapeutic applications in neurological disorders, particularly migraine and vertigo. []
Further research is warranted to fully elucidate the therapeutic potential of flunarizine and explore its applications in other neurological conditions. [] Additionally, investigations into its pharmacological properties, including its pharmacokinetics, pharmacodynamics, and safety profile, are crucial for its clinical development.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2